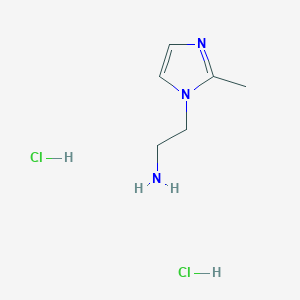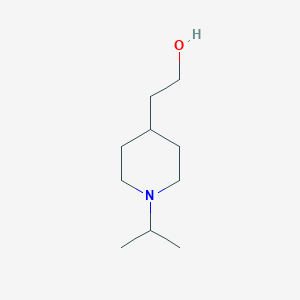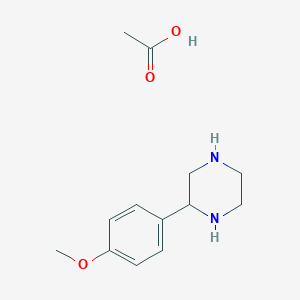
4-メトキシフェニルピペラジン酢酸塩
概要
説明
2-(4-Methoxyphenyl)piperazine acetate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and an acetate group linked to the piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and its potential therapeutic properties.
科学的研究の応用
2-(4-Methoxyphenyl)piperazine acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cancer.
作用機序
Target of Action
2-(4-Methoxyphenyl)piperazine acetate, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . It primarily targets the monoamine neurotransmitters and has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Mode of Action
The compound interacts with its targets, the monoamine neurotransmitters, by inhibiting their reuptake and inducing their release . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by 2-(4-Methoxyphenyl)piperazine acetate is the monoaminergic system , which includes the serotonin, dopamine, and norepinephrine pathways . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, the compound enhances the signaling in these pathways .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.
Result of Action
The result of the action of 2-(4-Methoxyphenyl)piperazine acetate is an enhancement of monoaminergic neurotransmission . This can lead to various effects depending on the specific neurotransmitter system involved. For example, enhancement of serotonin neurotransmission can lead to mood elevation .
Action Environment
The action of 2-(4-Methoxyphenyl)piperazine acetate can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect the monoaminergic system can potentially alter the effects of the compound . Additionally, individual factors such as genetics and liver function can also influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-(4-Methoxyphenyl)piperazine acetate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound interacts with the active sites of these enzymes, leading to competitive inhibition. This interaction is characterized by the binding of the methoxyphenyl group to the hinge region of the AChE crystal structure, resulting in a decrease in enzyme activity .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)piperazine acetate on various cell types and cellular processes are profound. In cancer cells, such as glioblastoma (U87) and cervix cancer (HeLa) cells, the compound induces cytotoxicity and apoptosis. This is evidenced by the upregulation of apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax, and the increased activities of caspase-3 and -9 . Additionally, 2-(4-Methoxyphenyl)piperazine acetate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)piperazine acetate exerts its effects through several mechanisms. It binds to the active sites of AChE and BChE, leading to competitive inhibition and a subsequent increase in acetylcholine levels . This binding interaction is facilitated by the methoxyphenyl group, which interacts with the hinge region of the enzyme’s crystal structure. Additionally, the compound induces apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway, leading to the activation of caspase-3 and -9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)piperazine acetate change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound maintains its inhibitory effects on AChE and BChE over extended periods, although slight decreases in activity may be observed due to degradation . In in vitro and in vivo studies, the compound’s long-term effects on cellular function include sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)piperazine acetate vary with different dosages in animal models. At low doses, the compound effectively inhibits AChE and BChE without causing significant adverse effects. At high doses, toxic effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm.
Metabolic Pathways
2-(4-Methoxyphenyl)piperazine acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body. The compound’s metabolism involves the formation of various metabolites, which are subsequently excreted . Additionally, the compound affects metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)piperazine acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)piperazine acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interaction with target enzymes and proteins, contributing to its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine acetate typically involves the reaction of 4-methoxyphenylpiperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of 2-(4-Methoxyphenyl)piperazine acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2-(4-Methoxyphenyl)piperazine acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxyphenyl)piperazine acetate.
Reduction: The acetate group can be reduced to yield the corresponding alcohol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-Hydroxyphenyl)piperazine acetate.
Reduction: 2-(4-Methoxyphenyl)piperazine alcohol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
類似化合物との比較
- 2-(4-Hydroxyphenyl)piperazine acetate
- 2-(4-Methylphenyl)piperazine acetate
- 2-(4-Ethoxyphenyl)piperazine acetate
Comparison: 2-(4-Methoxyphenyl)piperazine acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential. For instance, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .
特性
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZIYSXUKXZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-20-9 | |
| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



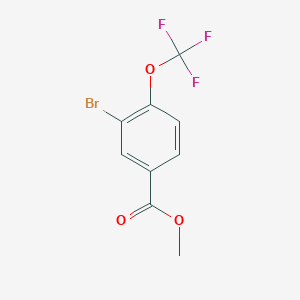
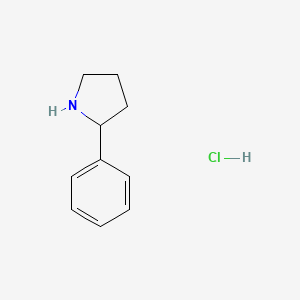
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
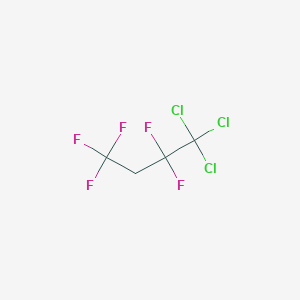
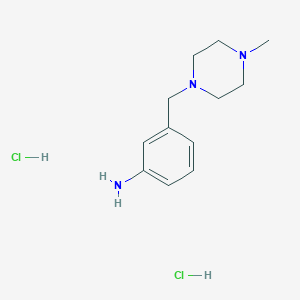
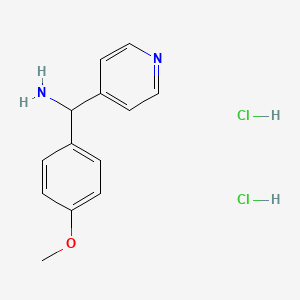
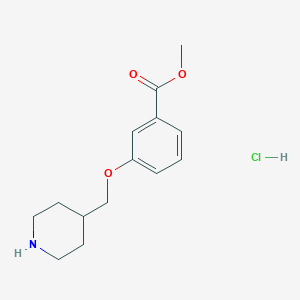
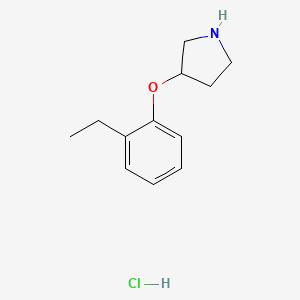
![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
